![molecular formula C6H6N2 B15223728 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene CAS No. 578006-79-8](/img/structure/B15223728.png)
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diazabicyclo[420]octa-1,3,5-triene is a bicyclic compound with a unique structure that includes both a four-membered and a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. For example, the synthesis might start with a dihydroxyquinoline derivative, which undergoes several steps including cyclization, to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can lead to a wide variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit β-tubulin, which is involved in cell division, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
Imidazoquinolines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Tetraimidazoquinolines: These are another class of compounds with a similar framework and diverse biological activities.
Uniqueness
What sets 2,7-Diazabicyclo[420]octa-1,3,5-triene apart is its specific ring structure, which imparts unique chemical and biological properties
Propiedades
Número CAS |
578006-79-8 |
|---|---|
Fórmula molecular |
C6H6N2 |
Peso molecular |
106.13 g/mol |
Nombre IUPAC |
2,7-diazabicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C6H6N2/c1-2-5-6(4-8-5)7-3-1/h1-3,8H,4H2 |
Clave InChI |
WWXKFIWJMQVUTI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(N1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)

![Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15223676.png)
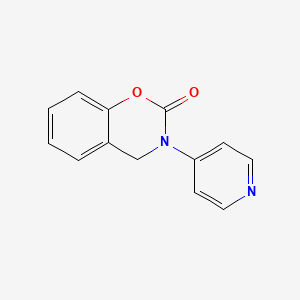
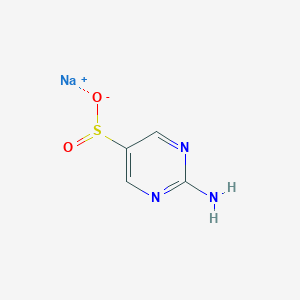
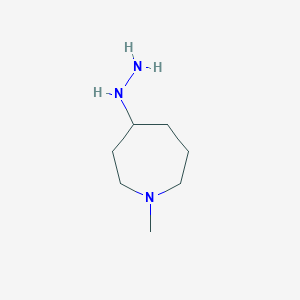

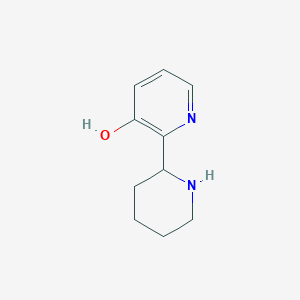
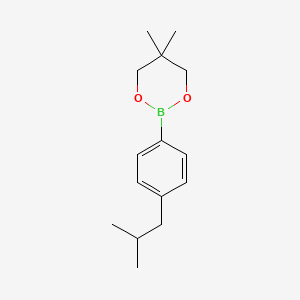

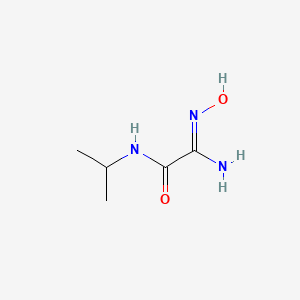
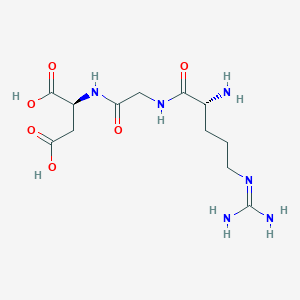
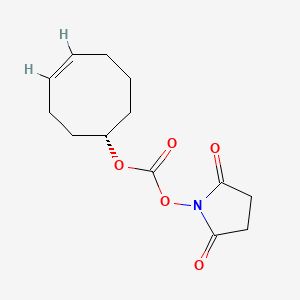
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
